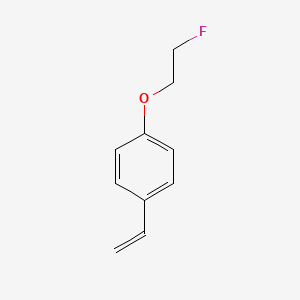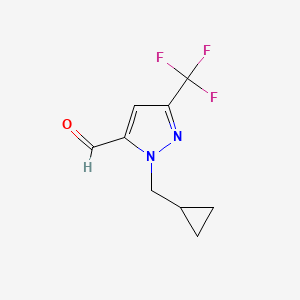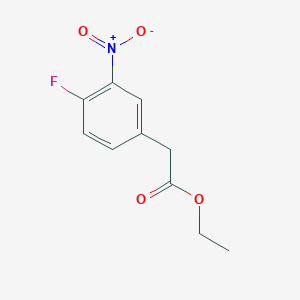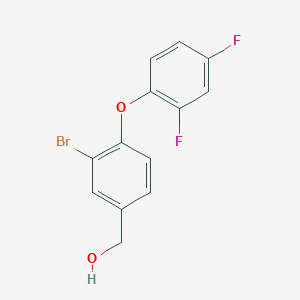
(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol
説明
“(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol” is a chemical compound with the molecular formula C13H9BrF2O2 and a molecular weight of 315.11 . It is used in scientific research, with applications ranging from drug synthesis to material science.
Molecular Structure Analysis
The molecular structure of “(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol” can be represented by the InChI code: 1S/C13H10F2O2/c14-11-6-5-10 (7-12 (11)15)17-13-4-2-1-3-9 (13)8-16/h1-7,16H,8H2 .科学的研究の応用
Phenylmercuric Chloride Reactions
Phenylmercuric chloride, similar in structure to the compound , has been used in reactions with 1-bromo-2,2,2-tetrafluoroethane and methanolic sodium methoxide. This process results in the formation of PhHgCFBrCF3, showcasing the potential of related compounds in organometallic chemistry (Seyferth & Murphy, 1973).
Photolysis of Alkyl Radicals
Research involving the photolysis of alkyl radicals, such as 1-Bromo-2-methoxy-1-phenylpropan-2-yl, demonstrates the generation of olefin cation radicals. These radicals can undergo various reactions, indicating the broad potential of similar bromo-containing compounds in photochemistry (Bales et al., 2001).
Polymerization Monomers
N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound closely related to (3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol, is used as a new monomer for polymerization reactions. This highlights the potential use of such bromo-containing compounds in material science and polymer production (Yao et al., 2010).
Chirality and Isotopic Substitution Studies
Research on chirality and isotopic substitution involving compounds like 4-bromo-α-(phenyl[1,2,3,4,5,6-13C6])benzenemethanol offers insights into the synthesis and analysis of chiral substances, essential for understanding asymmetric synthesis and molecular interactions (Harada, Fujita, & Watanabe, 2000).
Organic Synthesis and Catalysis
Several studies explore the use of bromo-containing compounds in organic synthesis and catalysis. For instance, the bromination of cyclic olefins or the debromination of 4-Bromo-3-arylsydnones using sodium sulfite in methanol highlights the versatility of these compounds in synthetic organic chemistry (Dubois & Hegarty, 1969); (Mcchord, Tullis, & Turnbull, 1989).
特性
IUPAC Name |
[3-bromo-4-(2,4-difluorophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O2/c14-10-5-8(7-17)1-3-12(10)18-13-4-2-9(15)6-11(13)16/h1-6,17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQACCPUYFJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-(2,4-difluorophenoxy)phenyl)methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

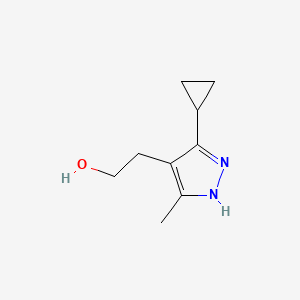
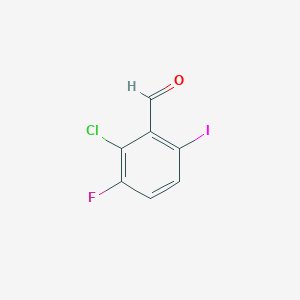
![4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1472552.png)
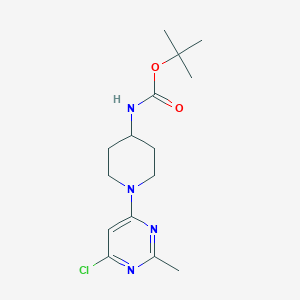
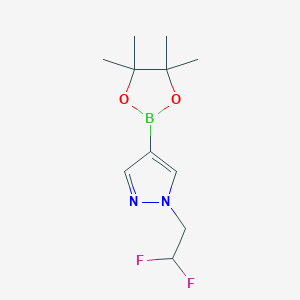
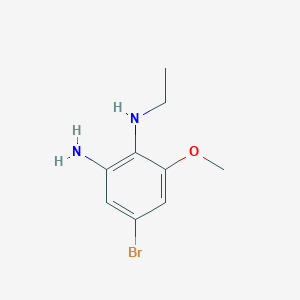
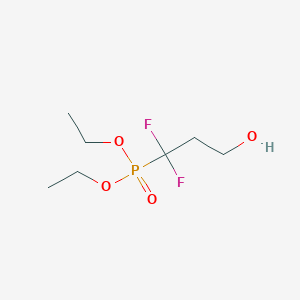
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1472562.png)

